molecular formula C13H14ClN3S B12923855 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine CAS No. 86626-95-1

6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine

Cat. No.: B12923855
CAS No.: 86626-95-1
M. Wt: 279.79 g/mol
InChI Key: NRMJORKWXBXRLJ-UHFFFAOYSA-N
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Description

6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl₃).

    Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.

    Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrimidine ring or the nitro groups if present.

    Substitution: The compound can undergo various substitution reactions, especially at the chlorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with antimicrobial, antiviral, or anticancer activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-phenyl-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    6-chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Similar structure but lacks the methylthio group.

    2-(methylthio)-4-amino-6-chloropyrimidine: Similar core structure but lacks the phenyl group.

Uniqueness

The presence of both the 2,3-dimethylphenyl group and the methylthio group in 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets.

Properties

CAS No.

86626-95-1

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C13H14ClN3S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17)

InChI Key

NRMJORKWXBXRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SC)Cl)C

Origin of Product

United States

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